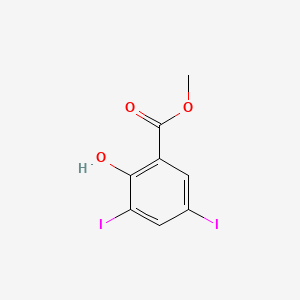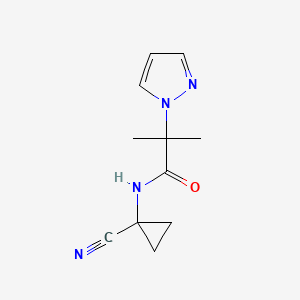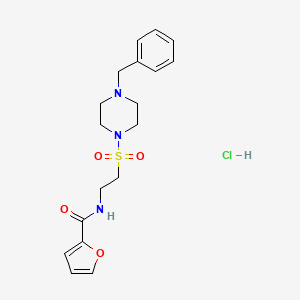![molecular formula C15H17N5O3S B2754591 3,5-dimethyl-4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)isoxazole CAS No. 1797368-07-0](/img/structure/B2754591.png)
3,5-dimethyl-4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms), among other functional groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via multi-component reactions such as the Biginelli reaction . This involves the reaction of aminopyrazoles with aldehydes and dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple ring structures and functional groups. The compound is likely unsymmetrical, but the corresponding conjugate acid and base may have symmetry .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Researchers have developed novel pyrazolo[1,5-a]pyrimidine ring systems incorporating phenylsulfonyl moiety, demonstrating significant antimicrobial activities. This work highlights the potential of derivatives in combating bacterial and fungal infections, showcasing the compound's utility in developing new antimicrobial agents (Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019).
Antibacterial Compound Synthesis
Further research into the synthesis of new heterocyclic compounds containing a sulfonamido moiety aimed at antibacterial applications has been conducted. These studies emphasize the compound's relevance in generating new antibacterial agents (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Serotonin 5-HT6 Receptor Antagonists
A series of novel 3-sulfonyl-pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their antagonistic activities against serotonin 5-HT6 receptors. This research underscores the therapeutic potential of these compounds in neurological disorders (A. Ivachtchenko, E. Golovina, M. Kadieva, et al., 2011).
Insecticidal and Antibacterial Potential
The synthesis and evaluation of pyrimidine-linked pyrazole heterocyclic compounds under microwave irradiation have shown promising insecticidal and antimicrobial activities. This indicates the potential application of these compounds in agriculture and pharmaceuticals (P. P. Deohate, Kalpana A. Palaspagar, 2020).
Antagonistic Activity on Serotonin Receptors
Further exploration into 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines has revealed their potent antagonistic activity on serotonin 5-HT6 receptors, with detailed studies on structure-activity relationships providing insights into the development of new therapeutic agents (A. Ivachtchenko, E. Golovina, M. Kadieva, et al., 2013).
Properties
IUPAC Name |
3,5-dimethyl-4-[(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)sulfonyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-9-6-14-16-7-12-8-19(5-4-13(12)20(14)17-9)24(21,22)15-10(2)18-23-11(15)3/h6-7H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXMTKAPUWKHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=C(ON=C4C)C)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(E)-2-nitroethenyl]benzoate](/img/structure/B2754513.png)

![N-cyclopropyl-1-{4-[(2-methoxybenzoyl)amino]benzoyl}prolinamide](/img/structure/B2754516.png)

![[(3Ar,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methanol](/img/structure/B2754519.png)
![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2754521.png)

![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2754523.png)
![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2754527.png)

![1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione](/img/structure/B2754529.png)

